REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][N:4]=[C:3]1SC.O[O:16][S:17]([O-:19])=O.[K+].[CH3:21]O>>[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[N:5][N:4]=[C:3]1[S:17]([CH3:21])(=[O:19])=[O:16] |f:1.2|
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Name
|
|
Quantity
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0.36 g
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Type
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reactant
|
Smiles
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CN1C(=NN=C1C1=CC=CC=C1)SC
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Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
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OOS(=O)[O-].[K+]
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated
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Type
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ADDITION
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Details
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the solids diluted with water, ice
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Type
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ADDITION
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Details
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treated with 6 N NaOH until a pH>10
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Type
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EXTRACTION
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Details
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The resulting material was extracted 3×DCM
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over anhyd sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
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CN1C(=NN=C1C1=CC=CC=C1)S(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |